4,4'-Dicyclohexyl-4,4',5,5'-tetrahydro-2,2'-bioxazole
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Overview
Description
4,4’-Dicyclohexyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole is a chemical compound with the molecular formula C18H28N2O2 and a molecular weight of 304.43 g/mol . It is a nonchiral nitrogen ligand commonly used in various research applications . The compound is characterized by its two cyclohexyl groups and a tetrahydro-bioxazole core structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dicyclohexyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole typically involves the cyclization of appropriate precursors under controlled conditions . One common method includes the reaction of cyclohexylamine with a suitable diacid chloride, followed by cyclization to form the bioxazole ring . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dicyclohexyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4,4’-Dicyclohexyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole is widely used in scientific research due to its unique properties . Some of its applications include:
Chemistry: Used as a ligand in catalysis and coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including as a scaffold for drug design.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,4’-Dicyclohexyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole involves its ability to coordinate with metal ions, forming stable complexes . These complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity . The compound’s molecular targets include transition metals such as palladium and platinum, which are commonly used in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Diisopropyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole
- 4,4’-Dimethyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole
- 4,4’-Di((S)-sec-butyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole
Uniqueness
4,4’-Dicyclohexyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole is unique due to its cyclohexyl groups, which provide steric hindrance and influence its reactivity and selectivity in catalytic processes . This makes it particularly useful in applications requiring high specificity and stability .
Properties
Molecular Formula |
C18H28N2O2 |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
4-cyclohexyl-2-(4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H28N2O2/c1-3-7-13(8-4-1)15-11-21-17(19-15)18-20-16(12-22-18)14-9-5-2-6-10-14/h13-16H,1-12H2 |
InChI Key |
XPZJPKZOYRMNKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2COC(=N2)C3=NC(CO3)C4CCCCC4 |
Origin of Product |
United States |
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